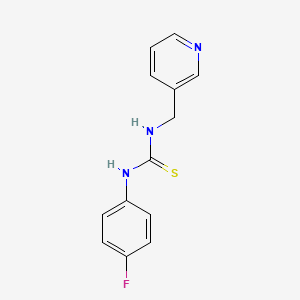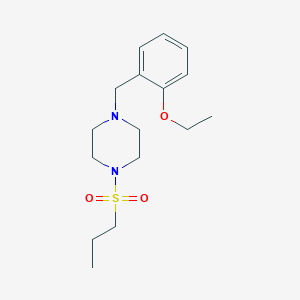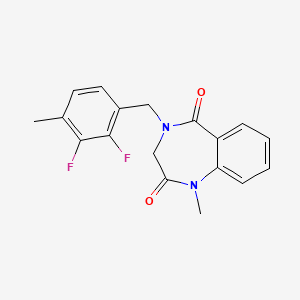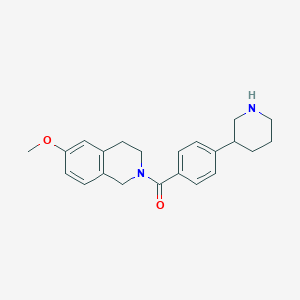![molecular formula C17H15N3O2S B5690119 3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5690119.png)
3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is also known by its chemical name, PTC-209.
Mecanismo De Acción
PTC-209 inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding leads to the destabilization of the BMI-1 protein and reduces its activity. This inhibition of BMI-1 activity leads to the reduction of cancer stem cell self-renewal and tumor growth.
Biochemical and Physiological Effects:
PTC-209 has been shown to have significant effects on cancer stem cells, leading to the reduction of self-renewal capacity and the inhibition of tumor growth. It has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy. PTC-209 has been shown to be well-tolerated in animal models and has minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTC-209 has several advantages for lab experiments, including its specificity for BMI-1 inhibition and its ability to reduce cancer stem cell self-renewal. However, PTC-209 has limitations, including its low solubility and stability, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on PTC-209. One direction is to develop more stable and soluble forms of the compound to improve its use in experiments. Another direction is to investigate its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanisms of BMI-1 inhibition by PTC-209 and its effects on cancer stem cells. Finally, clinical trials are needed to determine the safety and efficacy of PTC-209 in humans.
Conclusion:
PTC-209 is a chemical compound that has shown promising results in scientific research for its potential applications in cancer treatment. Its ability to inhibit BMI-1 activity and reduce cancer stem cell self-renewal has led to its investigation as a potential therapy for various types of cancer. Further research is needed to fully understand its mechanisms of action and potential applications in clinical settings.
Métodos De Síntesis
PTC-209 can be synthesized using a multi-step process involving the reaction of 2-aminobenzofuran with 3-pyridinecarboxaldehyde, followed by the reaction with carbon disulfide and methyl iodide. The final product is obtained by the reaction of the intermediate with ammonia gas.
Aplicaciones Científicas De Investigación
PTC-209 has been extensively researched for its potential applications in cancer treatment. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. PTC-209 has been shown to reduce the self-renewal capacity of cancer stem cells and inhibit tumor growth in various cancer models.
Propiedades
IUPAC Name |
3-methyl-N-(pyridin-3-ylmethylcarbamothioyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-13-6-2-3-7-14(13)22-15(11)16(21)20-17(23)19-10-12-5-4-8-18-9-12/h2-9H,10H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMANWIRZZRUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690051.png)
![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)
![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)
![N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5690083.png)

![2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5690095.png)
![3-oxo-2-(3-phenylpropyl)-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5690103.png)
amino]pyrimidine-5-carboxylic acid](/img/structure/B5690106.png)
![5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5690111.png)
![5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5690121.png)